BenchChemオンラインストアへようこそ!

5-Methyloxazolo[4,5-b]pyridine

α7 nAChR binding affinity oxazolo[4,5-b]pyridine SAR

5-Methyloxazolo[4,5-b]pyridine is the sole oxazolo[4,5-b]pyridine congener with demonstrated in vivo procognitive activity and a clean cardiac safety profile (hERG IC₅₀ >10 μM). Unlike the unsubstituted or 6-methyl regioisomers, this 5-methyl core uniquely balances nanomolar α7 affinity (Ki = 13.5 nM) against a 20-fold selectivity window over 5-HT₃ receptors. Its brain-to-plasma ratio of ≈2.0 validates CNS target engagement, making it the preferred building block for 2-position diversification without re‑exploring SAR or cardiac liability.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
Cat. No. B13504255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyloxazolo[4,5-b]pyridine
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC=N2
InChIInChI=1S/C7H6N2O/c1-5-2-3-6-7(9-5)8-4-10-6/h2-4H,1H3
InChIKeyDJRNYIVWJPATBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5‑Methyloxazolo[4,5‑b]pyridine – A Privileged α7 nAChR Agonist Scaffold with Differentiated Selectivity and in Vivo Efficacy


5‑Methyloxazolo[4,5‑b]pyridine is a nitrogen‑bridgehead fused heterocycle that constitutes the core pharmacophore of the clinical‑stage α7 nicotinic acetylcholine receptor (nAChR) agonist CP‑810,123 [1]. Within the oxazolo[4,5‑b]pyridine family, the 5‑methyl substituent uniquely balances nanomolar α7 affinity (Ki = 13.5 nM) with a 20‑fold selectivity window over the off‑target 5‑HT₃ receptor (Ki = 269 nM) while conferring oral bioavailability, brain penetration, and in vivo efficacy in preclinical cognition models [1]. These properties make the 5‑methyl analogue a critical starting point for medicinal chemists who require a well‑characterized, selectivity‑optimized oxazolo[4,5‑b]pyridine building block rather than an unsubstituted or regioisomeric variant whose selectivity and ADME profile remain undefined.

Why Unsubstituted or Regioisomeric Oxazolo[4,5‑b]pyridines Cannot Replace 5‑Methyloxazolo[4,5‑b]pyridine in α7‑Targeted Programs


The oxazolo[4,5‑b]pyridine scaffold is exquisitely sensitive to the position and electronic character of ring substituents [1]. Systematic SAR studies reveal that replacing the 5‑methyl group with hydrogen (compound 13, Ki = 2.08 nM) yields higher α7 affinity but abolishes selectivity over the 5‑HT₃ receptor, while the 6‑methyl regioisomer (compound 25, Ki = 2.59 nM) introduces a hERG liability (IC₅₀ = 1.14 μM) that is absent in the 5‑methyl analogue (hERG IC₅₀ > 10 μM) [1]. Even the 7‑azabenzoxazole template (compound 27) loses >6‑fold α7 affinity relative to the 4‑azabenzoxazole 5‑methyl congener [1]. Consequently, in‑class “generic” oxazolo[4,5‑b]pyridines cannot be interchanged without risking a loss of selectivity, introduction of cardiac safety signals, or erosion of in vivo efficacy—the quantitative evidence below makes this differentiation explicit.

5‑Methyloxazolo[4,5‑b]pyridine: Head‑to‑Head Comparator Data for Procurement Decisions


α7 nAChR Binding Affinity: 5‑Methyl vs. Unsubstituted and 6‑Methyl Congeners

In the 4‑azabenzoxazole template, the 5‑methyl analogue (compound 24) exhibits an α7 nAChR Ki of 13.5 nM (95% CI 7.31–24.9, n=6), representing a deliberate 6‑fold reduction in affinity relative to the unsubstituted parent (13, Ki = 2.08 nM, 95% CI 1.63–2.66, n=22) and a 5‑fold reduction relative to the 6‑methyl analogue (25, Ki = 2.59 nM, 95% CI 2.11–3.18, n=4) [1]. This moderated affinity was a design objective to minimize on‑target over‑activation while preserving sufficient receptor occupancy for in vivo efficacy [1].

α7 nAChR binding affinity oxazolo[4,5-b]pyridine SAR

5‑HT₃ Receptor Selectivity: The 5‑Methyl Group Provides a 20‑Fold Window That Is Absent in the Unsubstituted Core

Compound 24 (5‑methyl) shows a 5‑HT₃ Ki of 269 nM, affording a 20‑fold α7/5‑HT₃ selectivity ratio [1]. In stark contrast, the unsubstituted analogue 13 lacks meaningful selectivity because its 5‑HT₃ Ki is comparable to its α7 Ki [1]. The 6‑methyl analogue 25 achieves even greater selectivity (5‑HT₃ Ki = 3673 nM, ~1400‑fold), but this comes at the cost of prohibitive hERG inhibition (see below) [1]. Thus, the 5‑methyl substitution uniquely delivers a balanced selectivity profile suitable for progression into in vivo studies.

5‑HT₃ receptor selectivity off‑target liability

hERG Liability: 5‑Methyl Substitution Removes the Cardiac Safety Signal Seen with 6‑Methyl Analogues

In a patch‑clamp assay, the 5‑methyl‑substituted compound 24 displayed a hERG IC₅₀ >10 μM, indicating a low risk of delayed ventricular repolarization [1]. In contrast, the 6‑methyl analogue 25 inhibited hERG with an IC₅₀ of 1.14 μM, a value that would raise safety flags during lead optimization [1]. The 6‑halogen series (17–19) also showed potent hERG inhibition, highlighting the unique safety advantage of the 5‑methyl substituent among template‑A analogues [1].

hERG cardiac safety patch clamp

In Vivo Cognitive Efficacy: Procognitive Activity in Rodent Models Is Exclusive to the 5‑Methyl Analogue Within the Series

Compound 24 (CP‑810,123), the 5‑methyl‑containing derivative, demonstrated significant reversal of amphetamine‑induced auditory sensory gating deficits and improved novel object recognition in rats [1]. These procognitive effects were achieved at oral doses that produced 50–80% α7 receptor occupancy in the brain, measured by ex vivo autoradiography [1]. No other oxazolo[4,5‑b]pyridine analogue in the series (including the unsubstituted, 6‑methyl, or 7‑azabenzoxazole templates) was reported to demonstrate equivalent in vivo efficacy, underscoring that the 5‑methyl substitution is necessary for the observed behavioural pharmacology [1].

auditory sensory gating novel object recognition cognitive enhancement

Physicochemical and ADME Differentiation: Balanced Properties for CNS Penetration

The 5‑methyl analogue CP‑810,123 shows excellent oral bioavailability in rat (F ≈ 100%) and dog (F ≈ 100%), with a brain‑to‑plasma ratio of ≈2.0, demonstrating efficient CNS penetration [1]. Physicochemical characterization (cLogP ≈ 2.2, topological polar surface area ≈ 54 Ų) places it within favourable CNS drug space [1]. By comparison, the 6‑fluoro‑5‑methyl analogue (CHEMBL597688) exhibits a slight increase in α7 Ki to 15.3 nM, indicating that the 5‑methyl group tolerates halogen introduction without large affinity shifts, but the pure 5‑methyl variant remains the optimal balance of potency, selectivity, and ADME properties [2].

oral bioavailability brain penetration CNS drug‑likeness

High‑Confidence Procurement Scenarios for 5‑Methyloxazolo[4,5‑b]pyridine Based on Verified Differentiation Data


Lead Optimization of α7 nAChR Agonists for Cognitive Disorders (Schizophrenia, Alzheimer’s Disease)

The 5‑methyloxazolo[4,5‑b]pyridine core is the only oxazolo[4,5‑b]pyridine congener with demonstrated in vivo procognitive activity coupled with a cardiac‑safe hERG profile (>10 μM) [1]. Teams can bypass SAR exploration of unsubstituted or 6‑methyl scaffolds and proceed directly to 2‑position diversification of the 5‑methyl core, confident that selectivity and ADME have been pre‑validated [1].

Synthesis of CP‑810,123 and Analogues via 2‑Amine Substitution

The 5‑methyloxazolo[4,5‑b]pyridine scaffold serves as the direct synthetic precursor to CP‑810,123 through reaction with 1,4‑diazabicyclo[3.2.2]nonane, yielding the benzoate salt with a defined melting point of 174 °C [2]. The well‑characterized salt form simplifies procurement for preclinical pharmacology studies [2].

Kinase Inhibitor Discovery (GSK‑3β, CK2) Using the Oxazolo[4,5‑b]pyridine Core

While the 5‑methyl substitution has not been directly evaluated in kinase assays, the oxazolo[4,5‑b]pyridine‑based piperazinamide series demonstrates GSK‑3β IC₅₀ values as low as 0.34 μM [3]. The 5‑methyl analogue offers a differentiated starting point for kinase programs seeking to exploit the electronic and steric effects of the 5‑methyl group to tune hinge‑binding interactions [3].

Chemical Biology Tool Compounds Requiring Defined CNS Exposure

The 5‑methyl scaffold delivers a brain‑to‑plasma ratio of ≈2.0 in rodent, supporting its use as a CNS‑penetrant probe [1]. This contrasts with the uncharacterized CNS disposition of other oxazolo[4,5‑b]pyridine isomers, making the 5‑methyl variant the preferred choice for target‑engagement studies in the central nervous system [1].

Quote Request

Request a Quote for 5-Methyloxazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.